1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid
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Overview
Description
1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid is a versatile compound widely used in organic synthesis. It is characterized by the presence of a boronic acid group and a tetrahydroquinoline ring, which is protected by a tert-butoxycarbonyl (BOC) group. This compound is particularly valuable in the field of medicinal chemistry and materials science due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid can be synthesized through various methods. One common approach involves the hydroboration of 1-BOC-1,2,3,4-tetrahydroquinoline with borane reagents, followed by oxidation to yield the boronic acid derivative . The reaction typically requires mild conditions and can be carried out in the presence of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to yield the corresponding borane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or bialkyl compounds.
Scientific Research Applications
1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This reactivity is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- 1-BOC-1,2,3,4-Tetrahydroisoquinoline-6-boronic acid
- 1-BOC-1,2,3,4-Tetrahydropyridine-6-boronic acid
Comparison: 1-BOC-1,2,3,4-Tetrahydroquinoline-6-boronic acid is unique due to its tetrahydroquinoline ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications, such as the formation of complex heterocycles and the development of boron-containing pharmaceuticals .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C14H20BNO4/c3*1-14(2,3)20-13(17)16-8-4-5-10-9-11(15(18)19)6-7-12(10)16/h3*6-7,9,18-19H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPXYGJKUVSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)(O)O.B(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)(O)O.B(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60B3N3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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